Acetoxy Cyclosporin A Acetate

Übersicht

Beschreibung

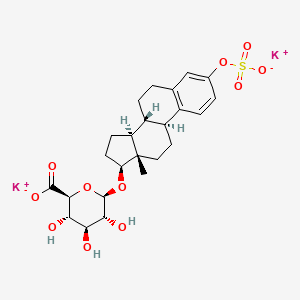

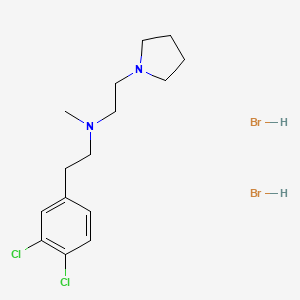

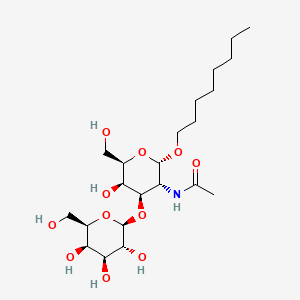

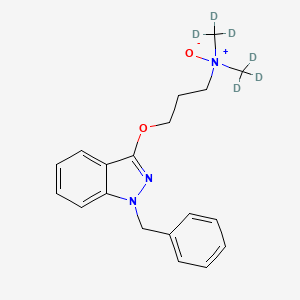

Acetoxy Cyclosporin A Acetate is a compound with the molecular formula C33H59N3O7 . It is also known as Cyclosporin Impurities . The molecular weight of this compound is 609.8 g/mol .

Synthesis Analysis

The synthesis of Cyclosporin A, which is closely related to Acetoxy Cyclosporin A Acetate, has been achieved through isonitrile coupling reactions . The synthetic route involves microwave-mediated carboxylic acid isonitrile couplings, thioacid isonitrile couplings at ambient temperature, and isonitrile-mediated couplings of carboxylic acids and thioacids with amines to form challenging amide bonds .Molecular Structure Analysis

The molecular structure of Acetoxy Cyclosporin A Acetate includes a variety of functional groups, including acetyloxy, dimethylamino, and methylamino groups . The compound has a complex structure with multiple rotatable bonds .Physical And Chemical Properties Analysis

Acetoxy Cyclosporin A Acetate has a molecular weight of 609.8 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 9, and a rotatable bond count of 25 . It is a highly lipophilic molecule .Wissenschaftliche Forschungsanwendungen

Immunoregulatory Disorders

Cyclosporin A has been a cornerstone in the prophylaxis and treatment of transplant rejection due to its specific and reversible inhibition of transcription in several cytokines, notably in T helper lymphocytes. This action inhibits the activation and/or maturation of various cell types involved in cell-mediated immunity, making it a first-line therapy in transplant rejection. Its application extends to severe diseases refractory to standard treatment, including acute ocular Behcet's syndrome, endogenous uveitis, psoriasis, atopic dermatitis, rheumatoid arthritis, active Crohn's disease, and nephrotic syndrome, among others. Concomitant therapy with low-dose corticosteroids may improve response rates in some disorders, highlighting its immunosuppressive efficacy across a spectrum of immunoregulatory dysfunctions (Faulds, Goa, & Benfield, 1993).

Neurotoxicity and Nephrotoxicity

The neurotoxic effects of Cyclosporin A, including reversible posterior leukoencephalopathy syndrome, underscore the drug's significant impact on neurological functions. Symptoms such as headache, altered mental functioning, seizures, and cortical blindness, primarily associated with hypertension, have been documented. This review of CsA's neurotoxicity sheds light on its broader implications in neurological research and patient management (Gijtenbeek, van den Bent, & Vecht, 1999). Concurrently, the chronic nephrotoxicity of Cyclosporin and Tacrolimus, another calcineurin inhibitor, presents a significant challenge in transplant medicine. Understanding the clinical and histologic features of acute and chronic nephrotoxicity is vital for diagnosing and managing these adverse effects, especially in renal and nonrenal transplantation (Naesens, Kuypers, & Sarwal, 2009).

Dry Eye Therapy

Inflammation plays a critical role in the pathogenesis of dry eye, leading to ocular surface and lacrimal gland inflammation. Cyclosporin A's efficacy in treating keratoconjunctivitis sicca (KCS) through antiinflammatory mechanisms has been supported by clinical improvements observed with corticosteroids, cyclosporin, and doxycycline therapies. This application of Cyclosporin A emphasizes its role beyond immunosuppression, highlighting its potential in ophthalmological conditions (Pflugfelder, 2004).

Wirkmechanismus

Target of Action

Acetoxy Cyclosporin A Acetate, like its parent compound Cyclosporin A (CsA), primarily targets calcineurin , a protein phosphatase involved in T-cell activation . The compound binds to the receptor cyclophilin-1 inside cells, producing a complex known as cyclosporine-cyclophilin . This interaction plays a crucial role in the immunomodulatory properties of the compound, preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .

Mode of Action

The compound’s mode of action involves inhibiting the activation of T cells, affecting the induction phase rather than the proliferative phase of lymphoid populations . This interaction results in a decrease in the production of these lymphokines, thereby suppressing the immune response .

Biochemical Pathways

The compound affects the calcineurin pathway , which is crucial for T-cell activation . By inhibiting calcineurin, the compound prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. This prevents NFAT from translocating to the nucleus and initiating the transcription of genes for IL-2 and other cytokines, thereby suppressing the immune response .

Pharmacokinetics

The pharmacokinetics of Acetoxy Cyclosporin A Acetate are likely to be similar to those of Cyclosporin A, given their structural similarities. Cyclosporin A has a narrow therapeutic range and a large variability in its dose-concentration relationship between different patients and within an individual patient . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could significantly impact its bioavailability and efficacy .

Result of Action

The result of the compound’s action is a suppression of the immune response , particularly the response mediated by T cells . This makes the compound useful in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions . It also has potential applications in treating diseases characterized by an overactive immune response.

Action Environment

The action of Acetoxy Cyclosporin A Acetate can be influenced by various environmental factors. For instance, the compound’s production and efficacy can be affected by the conditions of the fungal cultures used to produce it . Additionally, the compound’s action can be influenced by the patient’s physiological environment, including factors such as the patient’s immune status and the presence of other medications .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(E,5R,16S)-6-acetyloxy-7-(dimethylamino)-5,17-dimethyl-16-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-8,15-dioxooctadec-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59N3O7/c1-22(2)21-27(34-8)33(41)35-30(23(3)4)28(39)18-13-11-12-14-19-29(40)31(36(9)10)32(43-26(7)38)24(5)17-15-16-20-42-25(6)37/h15-16,22-24,27,30-32,34H,11-14,17-21H2,1-10H3,(H,35,41)/b16-15+/t24-,27+,30+,31?,32?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHBFWMHRQJRD-GZJMPQFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=CCOC(=O)C)OC(=O)C)N(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/COC(=O)C)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746919 | |

| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetoxy Cyclosporin A Acetate | |

CAS RN |

138957-23-0 | |

| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

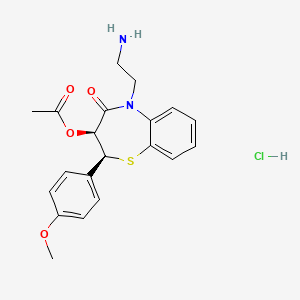

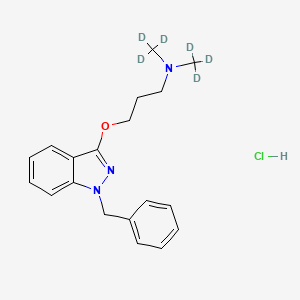

![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)